3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-thienyl)ethyl]propanamide -

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-thienyl)ethyl]propanamide

Catalog Number: EVT-4238950
CAS Number:
Molecular Formula: C24H23N3O2S
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole Derivatives

Compound Description: These compounds are a series of novel heterocyclic ring systems containing 1,3,4-oxadiazole linked to a benzoxazole moiety. They were synthesized by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted 2-[(2-bromoethyl)sulfanyl]-1,3-benzoxazole and 2-[(2-chloroethyl)sulfanyl]-1,3-benzoxazole []. The synthesized compounds were evaluated for antimicrobial, antioxidant, and antitubercular activities.

Relevance: These compounds share the 1,3,4-oxadiazole ring system with the target compound, 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-thienyl)ethyl]propanamide. They also demonstrate the potential of 1,3,4-oxadiazole derivatives for various biological activities, suggesting potential applications for the target compound as well.

Compound Description: This series of novel naphtho-furan derivatives includes compounds like N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8), N-(5-bromo-2-(hydrazinecarbonyl)naphtha[2,1-b]furan-1-yl]acetamide (7), and ethyl-1-acetamido-5-bromonaphtho[2,1-b]furan-2-carboxylate (6) []. These compounds were synthesized from ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxyate and ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate and were evaluated for antimicrobial activity, exhibiting promising antibacterial and antifungal properties.

Relevance: These compounds, like 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-thienyl)ethyl]propanamide, are built around a 1,3,4-oxadiazole core. The presence of an acetamide group in some of these derivatives also highlights a structural similarity with the propanamide functionality in the target compound. Their antimicrobial activity further emphasizes the biological potential of compounds containing these structural elements.

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide

Compound Description: This research involves the synthesis of a novel series of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide. The synthesis involved a multi-step process starting from 4-chlorobenzoic acid and concluding with the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride []. The synthesized compounds were evaluated for their antimicrobial and hemolytic activity, demonstrating promising results against various microbial species.

Relevance: This series of compounds exhibits significant structural similarities with 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-thienyl)ethyl]propanamide, particularly the presence of the 1,3,4-oxadiazole ring and the acetamide group. These shared structural features highlight a potential for similar biological activities, suggesting further investigation into the target compound's antimicrobial properties.

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Compound Description: These compounds represent a series of novel thiazole-1,3,4-oxadiazole hybrid analogs. They were synthesized by cyclodehydrogenation reaction of 2-[(4-phenyl-1,3thiazol-2-yl)amino]acetohydrazide with substituted aliphatic or aromatic acids using phosphorus oxychloride as a dehydrating agent []. These compounds were screened for in vitro antibacterial activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa using Ciprofloxacin as a standard. Some of these compounds exhibited significant activity against gram-negative bacterial species, even surpassing Ciprofloxacin in potency.

Relevance: While not directly analogous in structure to 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-thienyl)ethyl]propanamide, this series showcases the power of combining a 1,3,4-oxadiazole ring with another heterocyclic moiety (in this case, thiazole) for enhanced antibacterial activity. This finding provides valuable insight into potential modifications for the target compound, suggesting further research on incorporating other heterocyclic functionalities to potentially improve its biological activity.

Compound Description: This research focuses on the development of a potent dual PI3K/mTOR inhibitor, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7). This compound displays excellent kinase selectivity and cellular growth inhibition, making it a promising candidate for cancer therapy []. Furthermore, a carbon-11 labeled analog was synthesized for PET imaging of PI3K/mTOR in cancer.

Relevance: This compound shares the 1,3,4-oxadiazole ring system with 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-thienyl)ethyl]propanamide and highlights the importance of 1,3,4-oxadiazole derivatives in pharmaceutical development, particularly in cancer therapy. This research emphasizes the diverse biological applications of 1,3,4-oxadiazole-based compounds, suggesting potential anti-cancer properties for the target compound that warrant further investigation.

Properties

Product Name

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-thienyl)ethyl]propanamide

IUPAC Name

3-[5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(1-thiophen-2-ylethyl)propanamide

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H23N3O2S/c1-17(21-8-5-15-30-21)25-22(28)13-14-23-26-27-24(29-23)16-18-9-11-20(12-10-18)19-6-3-2-4-7-19/h2-12,15,17H,13-14,16H2,1H3,(H,25,28)

InChI Key

UPVLHVPMCKCBTO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)CCC2=NN=C(O2)CC3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.